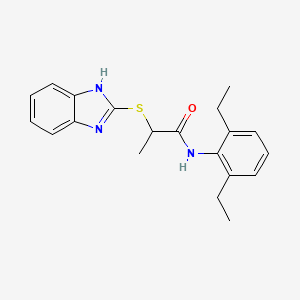
N-cycloheptyl-2-fluoro-5-(4-morpholinylsulfonyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cycloheptyl-2-fluoro-5-(4-morpholinylsulfonyl)benzamide, also known as CFMS, is a potent and selective inhibitor of colony-stimulating factor 1 receptor (CSF1R). CSF1R is a tyrosine kinase receptor that plays a crucial role in regulating the survival, proliferation, and differentiation of mononuclear phagocytes. CFMS has shown promising results in preclinical studies as a potential treatment for various inflammatory diseases, including cancer, rheumatoid arthritis, and multiple sclerosis.
Mechanism of Action
N-cycloheptyl-2-fluoro-5-(4-morpholinylsulfonyl)benzamide selectively inhibits CSF1R, which is expressed on the surface of mononuclear phagocytes, including macrophages and microglia. CSF1R signaling plays a crucial role in regulating the survival, proliferation, and differentiation of these cells. By inhibiting CSF1R, N-cycloheptyl-2-fluoro-5-(4-morpholinylsulfonyl)benzamide reduces the number and function of mononuclear phagocytes, leading to a reduction in inflammation and disease symptoms.
Biochemical and physiological effects:
N-cycloheptyl-2-fluoro-5-(4-morpholinylsulfonyl)benzamide has been shown to reduce the number and function of mononuclear phagocytes in preclinical models of various inflammatory diseases. This leads to a reduction in inflammation and disease symptoms, including tumor growth, joint inflammation, and neurological symptoms. N-cycloheptyl-2-fluoro-5-(4-morpholinylsulfonyl)benzamide has also been shown to improve the overall survival of mice with breast cancer.
Advantages and Limitations for Lab Experiments
N-cycloheptyl-2-fluoro-5-(4-morpholinylsulfonyl)benzamide has several advantages for use in preclinical studies. It is a potent and selective inhibitor of CSF1R, which allows for precise targeting of mononuclear phagocytes. N-cycloheptyl-2-fluoro-5-(4-morpholinylsulfonyl)benzamide has also shown promising results in preclinical models of various inflammatory diseases, making it a potential candidate for clinical development. However, N-cycloheptyl-2-fluoro-5-(4-morpholinylsulfonyl)benzamide has some limitations for use in lab experiments. It has low solubility in water, which can make dosing and administration challenging. N-cycloheptyl-2-fluoro-5-(4-morpholinylsulfonyl)benzamide also has a short half-life, which requires frequent dosing in preclinical studies.
Future Directions
There are several potential future directions for N-cycloheptyl-2-fluoro-5-(4-morpholinylsulfonyl)benzamide research. One area of interest is the development of N-cycloheptyl-2-fluoro-5-(4-morpholinylsulfonyl)benzamide as a potential treatment for other inflammatory diseases, such as inflammatory bowel disease and psoriasis. N-cycloheptyl-2-fluoro-5-(4-morpholinylsulfonyl)benzamide may also have potential as a combination therapy with other immunomodulatory agents, such as checkpoint inhibitors, to enhance anti-tumor immunity. Additionally, further studies are needed to understand the long-term effects of N-cycloheptyl-2-fluoro-5-(4-morpholinylsulfonyl)benzamide treatment on mononuclear phagocyte function and overall immune system homeostasis.
Synthesis Methods
N-cycloheptyl-2-fluoro-5-(4-morpholinylsulfonyl)benzamide can be synthesized by reacting 2-fluoro-5-nitrobenzoic acid with cycloheptylamine in the presence of thionyl chloride, followed by the addition of morpholine and sulfamic acid. The resulting product is then purified by column chromatography to obtain N-cycloheptyl-2-fluoro-5-(4-morpholinylsulfonyl)benzamide in high purity.
Scientific Research Applications
N-cycloheptyl-2-fluoro-5-(4-morpholinylsulfonyl)benzamide has been extensively studied in preclinical models of various inflammatory diseases, including cancer, rheumatoid arthritis, and multiple sclerosis. In a study published in Cancer Research, N-cycloheptyl-2-fluoro-5-(4-morpholinylsulfonyl)benzamide was shown to inhibit the growth of tumor-associated macrophages and reduce tumor growth in mouse models of breast cancer. In another study published in Arthritis Research & Therapy, N-cycloheptyl-2-fluoro-5-(4-morpholinylsulfonyl)benzamide was shown to reduce joint inflammation and bone erosion in a mouse model of rheumatoid arthritis. N-cycloheptyl-2-fluoro-5-(4-morpholinylsulfonyl)benzamide has also been shown to improve disease symptoms in mouse models of multiple sclerosis.
properties
IUPAC Name |
N-cycloheptyl-2-fluoro-5-morpholin-4-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25FN2O4S/c19-17-8-7-15(26(23,24)21-9-11-25-12-10-21)13-16(17)18(22)20-14-5-3-1-2-4-6-14/h7-8,13-14H,1-6,9-12H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGSQKOUGTWQJSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)NC(=O)C2=C(C=CC(=C2)S(=O)(=O)N3CCOCC3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25FN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-({2-[cyclohexyl(methyl)amino]-3-pyridinyl}methyl)-3-(2-isoxazolidinyl)propanamide](/img/structure/B5107886.png)
![3,3'-methylenebis{6-[(3-nitrobenzoyl)amino]benzoic acid}](/img/structure/B5107894.png)
![N-(2-furylmethyl)-2-[(2-methyl-6-phenyl-4-pyrimidinyl)thio]propanamide](/img/structure/B5107895.png)
![N-(4-methoxyphenyl)dibenzo[a,c]phenazine-11-carboxamide](/img/structure/B5107903.png)
![2-[4-(2-chloro-3,4-dimethoxybenzyl)-1-(2-phenylethyl)-2-piperazinyl]ethanol](/img/structure/B5107918.png)
![N-(2-ethylphenyl)-N'-[2-(vinyloxy)ethyl]ethanediamide](/img/structure/B5107919.png)
![1-[4-(hexyloxy)phenyl]-2,5-dioxo-3-pyrrolidinyl N,N'-diphenylimidothiocarbamate](/img/structure/B5107932.png)

![propyl 4-({[(2-iodobenzoyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5107947.png)
![N-[5-(4-acetyl-1-piperazinyl)-2-nitrophenyl]-2-(4-morpholinyl)acetamide](/img/structure/B5107957.png)
![1-(4-methoxyphenyl)-3-[(5-methyl-4H-1,2,4-triazol-3-yl)thio]-2,5-pyrrolidinedione](/img/structure/B5107962.png)

![N-[1-(4-ethoxyphenyl)ethyl]-4-methoxybenzamide](/img/structure/B5107972.png)